N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-3-22(4-2)13-18(23)21-17-8-6-5-7-16(17)19(24)14-9-11-15(20)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHOSMHRESMRSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(diethylamino)acetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives
Scientific Research Applications
N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(4-Chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide (C₁₈H₂₁ClN₂O)
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2,6-dichlorophenyl)acetamide
- Key Features : Incorporates a 4-chlorobenzoyl group within an indole scaffold.
- Impact : The indole ring introduces planar aromaticity and hydrogen-bonding sites, enhancing interactions with hydrophobic enzyme pockets. Reported IC₅₀ values (2.91–4.99 µM) suggest anti-inflammatory activity, likely due to COX-2 inhibition .
(E)-2-(Diethylamino)-N-(4-(2-(2-oxoindolin-3-ylidene)acetyl)phenyl)acetamide (C₂₀H₂₂N₃O₂)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS)
- Key Features : Dichlorophenyl and thiazol groups.
- Impact : The thiazol ring introduces heterocyclic rigidity and sulfur-based hydrogen bonding. The dihedral angle (61.8°) between aromatic rings may limit stacking interactions compared to the target compound’s planar benzoyl-phenyl system .
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods (ClogP).
Crystallographic and Stability Insights
- Crystal Packing : and highlight intramolecular N–H⋯N hydrogen bonds in diazenyl-acetamides, stabilizing planar conformations. The target compound’s benzoyl group may adopt similar packing via C=O⋯H–N interactions .
- Thermal Stability : Thiazol-containing derivatives () exhibit high melting points (>450 K), suggesting the target compound’s stability could benefit from aromatic stacking .
Biological Activity
N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound this compound can be represented by the following chemical structure:
- Molecular Formula : C17H20ClN
- Molecular Weight : 285.80 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit critical enzymes involved in various biological pathways, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes that are essential for bacterial cell wall synthesis, leading to antibacterial effects.
- Cell Signaling Modulation : It may modulate signaling pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound has been found to cause cell cycle arrest at the G1 phase, inhibiting cancer cell proliferation.
- Induction of Apoptosis : It activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins.
Case Study: Inhibition of Cancer Cell Lines
A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed the following results:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis |
| A549 | 20.0 | Cell cycle arrest at G1 phase |
Toxicity and Safety Profile
While the compound shows promising biological activities, its safety profile is crucial for therapeutic applications. Preliminary toxicity studies indicate:
- Acute Toxicity : No significant acute toxicity was observed at doses up to 200 mg/kg in animal models.
- Chronic Toxicity : Long-term studies are necessary to fully assess the chronic toxicity and potential side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving intermediates like 2-chloro-N-(substituted phenyl)acetamides. Evidence from similar chloroacetamide syntheses suggests using POCl₃ for cyclization and triethylamine as a base in dichloromethane at controlled temperatures (273 K) to minimize side reactions . Yield optimization may require adjusting stoichiometry, solvent polarity, or catalytic conditions. For example, stepwise purification after each reaction (e.g., column chromatography) can enhance intermediate purity, improving overall yield .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
- Methodological Answer : Combine NMR (¹H/¹³C) to confirm proton environments and carbonyl groups, IR for amide C=O stretches (~1650 cm⁻¹), and mass spectrometry for molecular ion validation. Single-crystal X-ray diffraction (as in ) provides definitive bond lengths, dihedral angles (e.g., acetamide group twist relative to aromatic rings), and hydrogen-bonding networks critical for understanding solid-state packing .
Q. What safety protocols are essential when handling diethylamino and chlorobenzoyl groups during synthesis?
- Methodological Answer : Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃, dichloromethane). Personal protective equipment (gloves, goggles) is mandatory. Quench reactive intermediates (e.g., acetyl chlorides) with ice-cold aqueous HCl or NaHCO₃, as described in ’s workup . Monitor reaction exotherms to prevent thermal runaway .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-chlorobenzoyl group influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing chlorine atom activates the benzoyl carbonyl toward nucleophilic attack. Computational modeling (DFT) can quantify electrophilicity at the carbonyl carbon. Experimentally, compare reaction rates with non-chlorinated analogs under identical conditions. Substituent effects on transition states can be studied via Hammett plots or kinetic isotope effects .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability (e.g., esterase-mediated hydrolysis of the acetamide). Perform stability assays in plasma or liver microsomes. Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation. Modify the diethylamino group to reduce first-pass metabolism (e.g., replace with pyrrolidine) and retest in vivo .
Q. How can hydrogen-bonding interactions (N–H⋯O) in the crystal lattice inform co-crystal design for enhanced solubility?
- Methodological Answer : Analyze X-ray data (e.g., ) to identify donor/acceptor sites. Co-crystallize with pharmaceutically acceptable co-formers (e.g., succinic acid) that engage in complementary H-bonds. Use phase solubility diagrams and DSC/TGA to assess stability and solubility enhancements .
Q. What advanced chromatographic techniques validate purity in the presence of structurally similar byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
